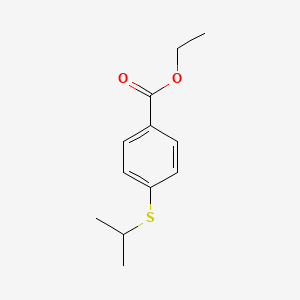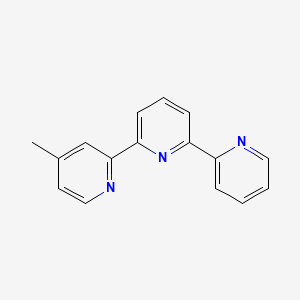
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a gamma-oxobenzenebutanoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the gamma-oxobenzenebutanoate moiety: This can be achieved through the esterification of 4-oxobenzoic acid with butanol in the presence of an acid catalyst.
Introduction of the methylsulfonyl group: This step involves the reaction of methylsulfonyl chloride with an appropriate amine to form the methylsulfonylamino intermediate.
Coupling of the intermediates: The final step involves the coupling of the gamma-oxobenzenebutanoate moiety with the methylsulfonylamino intermediate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate
- 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Uniqueness
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H15NO5S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
methyl 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO5S/c1-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13-19(2,16)17/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
WGUATYIQDOSEIV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzonitrile, 5-formyl-2-[[2-(trifluoromethyl)-5-pyrimidinyl]oxy]-](/img/structure/B8435426.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione](/img/structure/B8435465.png)

![[1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8435483.png)

